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Compound of Interest

Compound Name: ML 145

Cat. No.: B15602883

ML145 Experiments Technical Support Center

This technical support center is designed for researchers, scientists, and drug development
professionals to provide guidance on interpreting and troubleshooting anomalous results during
experiments with ML145.

Frequently Asked Questions (FAQSs)

Q1: What is ML145 and what is its primary biological target?

Al: ML145 is a small molecule inhibitor identified as a potent, selective, and competitive
antagonist of the human G-protein coupled receptor 35 (GPR35).[1][2][3][4] It has a half-
maximal inhibitory concentration (IC50) of approximately 20.1 nM for the human version of the
receptor.[1][2][3][5] GPR35 is an orphan receptor implicated in various physiological and
pathological processes, including inflammation and cancer.[6][7]

Q2: Some literature mentions ML145 as a Cdc42 inhibitor. Is this correct?

A2: While some early literature may associate ML145 with dual activity against GPR35 and the
cell division control protein 42 (Cdc42) GTPase, it is crucial to distinguish ML145 from a
similarly named compound, ML141, which is a known inhibitor of Cdc42.[1][2] Current, more
specific literature characterizes ML145 as a selective GPR35 antagonist.[2][3][7] For clarity and
target specificity in your experiments, ML145 should be considered a GPR35 antagonist.
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Q3: Is ML145 effective for in vivo studies in mouse or rat models?

A3: No, this is a critical point for experimental design. ML145 exhibits significant species-
dependent activity and is a potent antagonist for human GPR35 but has no significant activity
at the mouse or rat GPR35 orthologs.[3][6][8][9] Using ML145 in rodent models to study
GPR35 antagonism will likely produce misleading or inconclusive results.[6] This species
selectivity can, however, be used as a negative control to confirm on-target effects in human
cell lines versus rodent cell lines.[9]

Q4: What is the recommended solvent and how should ML145 be stored?

A4: The recommended solvent for ML145 is high-purity, anhydrous dimethyl sulfoxide (DMSO).
[51[9]

o Powder: For long-term storage, keep the solid compound at -20°C in a dry, dark place.[5]

e Stock Solutions: Prepare a high-concentration stock solution in DMSO. Aliquot this stock into
single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for
extended stability.[3][5] It is highly recommended to prepare fresh working dilutions for each
experiment from the frozen stock.[10]

Troubleshooting Guide for Anomalous Results

This guide addresses specific issues that may arise during your experiments with ML145.

Problem: No or Low Antagonist Activity Observed in an
In Vitro Assay
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Possible Cause

Recommended Solution

Species Mismatch

ML145 is inactive at rodent GPR35.[3] Verify
that your assay uses a human cell line or a
system expressing the human GPR35 receptor.
[3] Rodent cells can be used as a negative

control.[9]

Compound Insolubility

ML145 has low aqueous solubility and can
precipitate when diluted from a DMSO stock into
agueous assay buffers.[5][9] Ensure the final
DMSO concentration is consistent and non-toxic
(typically < 0.5%).[3][5] Add the DMSO stock to
your buffer dropwise while vortexing to ensure
rapid mixing.[5] The presence of protein (e.g.,
FBS) or a small amount of a surfactant like
Pluronic F-68 (0.01-0.1%) can also help
maintain solubility.[3][5]

Compound Degradation

ML145 may be unstable in solution over time.[3]
Always prepare fresh working solutions of
ML145 for each experiment.[10] Aliquot stock

solutions to avoid repeated freeze-thaw cycles.

[5]

Incorrect Assay Conditions

The agonist concentration used to stimulate the
receptor may be too high, making it difficult to
observe competitive antagonism.[3] Perform a
dose-response curve for your agonist to
determine an optimal concentration (e.g., EC80)
for screening antagonists. Use appropriate
positive (GPR35 agonist like Zaprinast) and
negative (vehicle) controls to confirm the

signaling pathway is active.[10]

Problem: Inconsistent Results Between Experiments
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Possible Cause Recommended Solution

Inconsistent preparation of ML145 solutions can
lead to variability. Prepare larger batches of
S ) reagents where possible and aliquot for single
Variability in Reagent Preparation o
use.[10] Always prepare fresh dilutions of
ML145 from a single, validated stock for a series

of experiments.[10]

Cell health and characteristics can impact
results. Use cells with a low and consistent
passage number, as high passage numbers can
Cell Culture Conditions alter receptor expression and cellular
responses.[10] Ensure you are seeding and
treating cells at a consistent density across all

experiments.[10]

Problem: High Background Signal in Assay

Possible Cause Recommended Solution

ML145 may bind to other components in the
assay, such as plasticware or other proteins.[3]
Include appropriate controls, such as cells not

Non-specific Binding expressing GPR35, to assess non-specific
effects.[3] Consider adding a small amount of a
non-ionic surfactant (e.g., 0.01-0.1% Pluronic F-
68) to the assay buffer.[3]

Unhealthy or stressed cells can produce a high

background signal.[3] Ensure cells are healthy,
Poor Cell Health in the logarithmic growth phase, and have high

viability.[3] Optimize cell seeding density and

other culture conditions.

Problem: Unexpected Cytotoxicity Observed
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Possible Cause Recommended Solution

DMSO can be toxic to cells, especially at higher
concentrations or with prolonged exposure.[11]

Always run a vehicle control with the same final
concentration of DMSO used for ML145.[11]

Aim for a final DMSO concentration of < 0.5% in

Solvent Toxicity

your culture medium.[5]

The concentration of ML145 may be too high for
your specific cell line. Perform a thorough dose-
- o response analysis to determine a sub-toxic
Compound-Specific Toxicity ) ) ) )
working concentration.[11] Consider that in long-
term experiments (multiple days), cumulative

effects may increase cytotoxicity.[11]

In long-term cultures, the compound may
degrade into toxic byproducts or accumulate in

Compound Degradation/Accumulation cells.[11] For multi-day experiments, consider
changing the medium and re-adding freshly
diluted ML145 every 2-3 days.[11]

Quantitative Data Summary

Table 1: Pharmacological Profile of ML145
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Parameter Value Target/Assay Species Reference(s)
GPR35 / -
ICso0 20.1 nM arrestin Human [11121131[8]
recruitment
GPR35/
pA:2 8.67 - 8.83 Competitive Human [2]
Antagonism
o >1000-fold vs. GPR35 vs.
Selectivity Human [31[8]
GPR55 GPR55
o No significant
Activity o GPR35 Mouse, Rat [3][6][8]
activity
Table 2: Physicochemical & Stability Profile of ML145
Property Observation Details /| Conditions Reference(s)
N ) Max solubility ~96
Solubility Soluble in DMSO

mg/mL (~200 mM)

Low aqueous

solubility

Prone to precipitation

in aqueous media

[5]19]

Microsomal Stability

(Human)

Poor

2.4% remaining after

incubation

Microsomal Stability

(Mouse)

Poor

7.0% remaining after

incubation

Experimental Protocols
Protocol 1: B-Arrestin Recruitment Assay for GPR35
Antagonism

This assay is a primary method for identifying and characterizing GPR35 antagonists like

ML145.[7][8]
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Objective: To determine the 1Cso of ML145 for the inhibition of agonist-induced 3-arrestin-2
recruitment to human GPR35.

Methodology:

e Cell Line: Use a human cell line (e.g., U20S, HEK293) stably co-expressing human GPR35
and a (-arrestin reporter system (e.g., PathHunter™ or Tango™ assay technologies).[3][8]

e Assay Preparation:

o Plate the cells in appropriate microplates and culture overnight.

o Prepare serial dilutions of ML145 in assay buffer. Also prepare a solution of a known
GPR35 agonist (e.g., Zaprinast) at a fixed concentration (typically the ECso).

o Ensure the final DMSO concentration is constant across all wells, including vehicle
controls (typically < 0.5%).[5]

e Compound Treatment:

o Pre-incubate the cells with the various concentrations of ML145 (or vehicle) for a defined
period (e.g., 30 minutes) at 37°C.[12]

e Agonist Stimulation:

o Add the GPR35 agonist to all wells (except for negative controls) and incubate for the
recommended time for the reporter system (e.g., 60-90 minutes) at 37°C.

¢ Signal Detection:

o Develop and read the reporter signal according to the manufacturer's protocol (e.g.,
luminescence or fluorescence).

o Data Analysis:

o Normalize the data to vehicle (0% inhibition) and agonist-only (100% activity) controls.
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o Plot the normalized response against the logarithm of the ML145 concentration and fit the
data to a four-parameter logistic equation to determine the ICso value.

Protocol 2: General Workflow for Off-Target Liability
Screening

Objective: To assess the selectivity of ML145 by screening it against a panel of other relevant
receptors and kinases.

Methodology:

o Target Selection: Select a panel of targets for screening. For GPR35 antagonists, this should
include other GPCRSs, particularly those closely related, like GPR55.[3] A broad panel (e.g.,
SafetyScreen44™) can provide a more comprehensive profile.[3]

o Assay Format: The screening is typically performed using radioligand binding assays.[3] In
this format, the ability of ML145 to displace a specific, high-affinity radioligand from the target
receptor is measured.

» Screening Concentration: Perform the initial screen at a single, high concentration of ML145
(e.g., 10 uM).[3]

o Execution:

o Incubate the target receptor (e.g., in a membrane preparation) with the specific radioligand
in the presence and absence of ML145.

o After incubation, separate the bound and free radioligand.
o Quantify the amount of bound radioactivity.
o Data Analysis:
o Calculate the percentage of inhibition of radioligand binding caused by ML145.

o Asignificant "hit" is generally considered >50% inhibition.[3] For any identified hits, a
follow-up dose-response experiment should be conducted to determine an ICso value and
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confirm the off-target interaction.
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Caption: GPR35 signaling pathway and the inhibitory action of ML145.[2][7]
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Anomalous Result:
No / Low Activity

Is the assay using
human GPR35?

Use human cells/receptor.
Use rodent cells as a
negative control.

Is compound solubility
ensured?

Check final DMSO %.
Improve mixing.
Consider additives (serum/surfactant).

Are fresh compound
dilutions being used?

Are assay conditions
(e.g., agonist conc.)
optimized?

Prepare fresh from aliquoted stock
for each experiment.

Run agonist dose-response.

Use EC50-ECB8O0 for screening. RICLEEES S

Click to download full resolution via product page

Caption: Troubleshooting workflow for low or no ML145 activity.
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Caption: Logical relationship between ML145, GPR35, agonist, and signaling.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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